molecular formula C10H10O3 B131744 1-(1,3-Benzodioxol-5-yl)-1-propanone CAS No. 28281-49-4

1-(1,3-Benzodioxol-5-yl)-1-propanone

Cat. No. B131744
CAS RN: 28281-49-4
M. Wt: 178.18 g/mol
InChI Key: RVBJGSPBFIUTTR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(1,3-Benzodioxol-5-yl)-1-propanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-1-propanone are not well-documented in the literature .

Scientific Research Applications

Anticancer Activity

1-benzo[1,3]dioxol-5-yl-indoles: bearing 3-N-fused heteroaryl moieties have been investigated for their anticancer potential. These compounds were designed based on literature reports of indole activity against cancer cell lines. The synthesis involved a Pd-catalyzed C-N cross-coupling method. Notably, they were evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Among these, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells . These findings suggest that these indoles could serve as a template for further optimization to develop more active analogs and deepen our understanding of the structure-activity relationships of indole-based anticancer molecules.

Antitubulin Properties

Indole-based compounds have been explored as potential antitubulin agents. Microtubules, composed of tubulin proteins, are crucial targets for anticancer therapies. Agents that modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure can induce mitotic blockade and cell apoptosis. While most known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, this study focused on heteroaryl groups at that position. The goal was to design and synthesize novel compounds inspired by antitubulin structures. Previous studies have provided valuable insights into the allowed substitutions at various positions on the indole nucleus . By exploring diverse heteroaryl moieties, researchers aim to discover potent antitubulin agents with distinctive mechanisms of action.

Chemical Properties

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one (C~15~H~17~NO~3~) has a molecular weight of 259.3004 g/mol . Its structure incorporates the benzo[d][1,3]dioxole ring fused with a piperidine moiety, suggesting potential reactivity and pharmacological relevance.

Safety And Hazards

The safety and hazards associated with 1-(1,3-Benzodioxol-5-yl)-1-propanone are not well-documented in the literature .

Future Directions

The future directions for research on 1-(1,3-Benzodioxol-5-yl)-1-propanone are not well-documented in the literature .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJGSPBFIUTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182532
Record name 1-Propanone, 1-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-1-propanone

CAS RN

28281-49-4
Record name 3′,4′-(Methylenedioxy)propiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28281-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propanoyl-1,3-benzodioxole
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Record name 28281-49-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29484
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Record name 1-Propanone, 1-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzodioxol-5-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-PROPANOYL-1,3-BENZODIOXOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the different extraction methods used in the study for obtaining 1-(1,3-Benzodioxol-5-yl)-1-propanone from Asarum sieboldii Miq.?

A1: The study by [] investigated two extraction methods for obtaining volatile oil from Asarum sieboldii Miq.: steam distillation (SD) and ultrasound-assisted extraction (UAE). The researchers found that UAE was significantly more effective at extracting 1-(1,3-Benzodioxol-5-yl)-1-propanone compared to SD. This suggests that UAE may be a preferred method for obtaining this compound and potentially other related compounds from Asarum sieboldii Miq., especially if higher yields are desired. The enhanced extraction efficiency of UAE could be attributed to its ability to disrupt cell walls and improve mass transfer, leading to a greater release of volatile compounds like 1-(1,3-Benzodioxol-5-yl)-1-propanone.

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